molecular formula C8H7NO5 B3269469 4-Methoxy-6-nitro-1,3-benzodioxole CAS No. 51068-95-2

4-Methoxy-6-nitro-1,3-benzodioxole

Cat. No.: B3269469
CAS No.: 51068-95-2
M. Wt: 197.14 g/mol
InChI Key: CNVWHJAWPZWPCW-UHFFFAOYSA-N
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Description

4-Methoxy-6-nitro-1,3-benzodioxole is an organic compound with the molecular formula C11H11NO5 It is a derivative of benzodioxole, characterized by the presence of methoxy and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-nitro-1,3-benzodioxole typically involves the nitration of 4-methoxy-1,3-benzodioxole. The reaction is carried out using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-6-nitro-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives.

    Substitution: Compounds with various functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry

4-Methoxy-6-nitro-1,3-benzodioxole serves as a building block in organic synthesis. It can be used to create more complex molecules through various reactions:

  • Oxidation : The nitro group can be oxidized to form nitroso compounds.
  • Reduction : It can be reduced to amines or hydroxylamines.
  • Substitution Reactions : The methoxy group can participate in nucleophilic substitutions.

Research indicates that this compound exhibits potential anticancer properties . Notable findings include:

  • Inhibition of glutathione S-transferases (GSTs), which are crucial for detoxification in cells. This inhibition can sensitize cancer cells to chemotherapy.
  • A derivative showed selective inhibition towards GST P1-1 with an IC50 value of approximately 15 µM, suggesting its potential as an adjunct therapy in cancer treatment.

Industrial Applications

In industry, this compound may be utilized in:

  • The production of specialty chemicals.
  • As an intermediate in synthesizing other valuable compounds.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound derivatives against MCF-7 (breast cancer) and B16-F10 (melanoma) tumor cells. The results indicated significant antiproliferative activity, suggesting that modifications to the benzodioxole structure could enhance therapeutic effects .

Case Study 2: Enzyme Inhibition

In another research initiative, compounds similar to this compound were tested for their ability to inhibit lactate dehydrogenase (LDHA), an enzyme implicated in cancer metabolism. These derivatives demonstrated promising results as potential small molecule inhibitors .

Mechanism of Action

The mechanism of action of 4-Methoxy-6-nitro-1,3-benzodioxole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The methoxy group can also participate in interactions with molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

    1,3-Benzodioxole: A parent compound with similar structural features but lacking the methoxy and nitro groups.

    4-Methoxy-1,3-benzodioxole: Similar structure but without the nitro group.

    6-Nitro-1,3-benzodioxole: Similar structure but without the methoxy group.

Uniqueness: 4-Methoxy-6-nitro-1,3-benzodioxole is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties

Biological Activity

4-Methoxy-6-nitro-1,3-benzodioxole is a synthetic compound that belongs to the benzodioxole family, characterized by the presence of both methoxy and nitro groups. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

The molecular formula of this compound is C8H7NO5. The compound's structure allows it to interact with various biological targets, influencing numerous biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes in the liver.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Gene Expression Modulation : It can influence gene expression through signaling pathways that are critical for cellular function.
  • Cellular Metabolism : Changes in cellular metabolism have been observed upon treatment with this compound, indicating its potential as a metabolic modulator.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound derivatives. Research indicates that these derivatives exhibit significant anti-proliferative effects against various cancer cell lines. For instance, a study evaluated the anti-cancer activity against leukemia and solid tumor cell lines using an MTT assay. The results demonstrated that while some derivatives showed promising activity, this compound itself exhibited minimal direct anti-proliferative effects at high dosages .

CompoundCell Line TestedIC50 (µM)Activity
MAZ2Molm-135.5Strong
PFZ2HeLa12.0Moderate
This compoundCOS-7>100None

This table summarizes the anti-proliferation activity of various compounds derived from this compound against different cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have been investigated for antimicrobial activity. Studies suggest that certain modifications to the benzodioxole structure can enhance its efficacy against bacterial strains.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Cancer Treatment : In a preclinical model involving tumor-bearing mice, derivatives were shown to improve hemogram parameters and eliminate tumors without causing organ damage .
  • Metabolic Disorders : Research indicates that certain derivatives may have lipid-lowering effects and could serve as potential treatments for metabolic syndrome .

Properties

IUPAC Name

4-methoxy-6-nitro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-12-6-2-5(9(10)11)3-7-8(6)14-4-13-7/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVWHJAWPZWPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385011
Record name 4-methoxy-6-nitro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51068-95-2
Record name 4-methoxy-6-nitro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methoxy-benzo[1,3]dioxole (2.03 g, 13.34 mmole) was dissolved in acetic anhydride (20 mL) and cooled in an ice bath while stirring. Nitric acid (1.5 mL) was added dropwise with an addition funnel over 30 minutes. The ice bath was removed and the mixture was stirred overnight allowing the reaction to heat up to room temperature. The mixture was poured into ice water and the product crashed out and was filtered and washed with water. The precipitate was dried under vacuum in a dessicator yielding (1.21 g, 46% yield) of 4-methoxy-6-nitro-benzo[1,3]dioxole. NMR-DMSO-d6: 7.63 (s, 1H), 7.52 (s, 1H), 6.25 (s, 2H), 3.95 (s, 3H)
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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